Metoxadiazone

Description

Discovery and Early Research Trajectories of Metoxadiazone

This compound was developed by Sumitomo Chemical and was launched in 1978, establishing itself as a widely used household insecticide researchgate.net. Its development occurred during a period of significant innovation in synthetic organic chemistry applied to pest control. Early research trajectories likely focused on understanding its efficacy against common insect pests and elucidating its mechanism of action.

In parallel, the oxadiazolone class itself saw early commercial success with the introduction of Oxadiazon, the first oxadiazole herbicide, developed by Rhone-Poulenc and launched in 1969 researchgate.net. The preparation of the basic 1,3,4-oxadiazole (B1194373) structure was first described by Ainsworth in 1965 wjpr.netamazonaws.com, laying foundational chemical knowledge for subsequent derivative development. The distinct applications of this compound (insecticide) and Oxadiazon (herbicide) highlight the versatility of the oxadiazolone core structure in targeting different biological pathways relevant to agriculture and pest management.

Evolution of Scientific Understanding within the Oxadiazolone Class of Agrochemicals

The 1,3,4-oxadiazole ring system has become a cornerstone in agrochemical research due to its favorable biological activities and metabolic stability acs.orgmdpi.comresearchgate.net. The scientific understanding of this class has evolved from initial discoveries of herbicidal and insecticidal agents to exploring a broader spectrum of applications.

The oxadiazolone derivatives, including this compound and Oxadiazon, have been instrumental in demonstrating the potential of this chemical scaffold. This compound's insecticidal activity is attributed, in part, to its dual methoxy (B1213986) groups, which confer selective action, distinguishing it from herbicidal oxadiazoles (B1248032) that often rely on halogenated aromatic rings for their efficacy .

Beyond these initial successes, research has expanded to identify other oxadiazolone derivatives with fungicidal, antibacterial, antiviral, and nematocidal properties acs.orgmdpi.comresearchgate.net. The development of compounds like Tioxazafen, a nematicide with an oxadiazole skeleton, further illustrates the ongoing innovation and the broadening scope of oxadiazolone applications in modern agriculture nih.govresearchgate.net. This evolution reflects a continuous effort to discover novel compounds with improved efficacy, selectivity, and environmental profiles.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

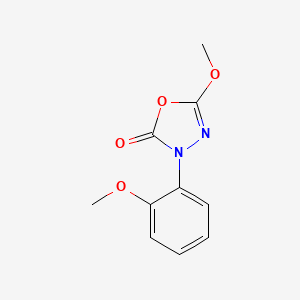

5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-14-8-6-4-3-5-7(8)12-10(13)16-9(11-12)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMQQEMGRMBUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)OC(=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866815 | |

| Record name | 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60589-06-2, 106728-68-1 | |

| Record name | Metoxadiazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60589-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoxadiazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060589062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-methoxy-3-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106728681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOXADIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Z0OMV86O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Derivatization of Metoxadiazone

Pioneering Synthetic Routes for Metoxadiazone Core Structure

The foundational methods for constructing the 1,3,4-oxadiazole (B1194373) ring system, which forms the core of this compound, primarily involve cyclization reactions of hydrazine (B178648) derivatives.

Cyclization of Diacylhydrazines

A widely employed and robust method for synthesizing the 1,3,4-oxadiazole core involves the cyclodehydration of 1,2-diacylhydrazines. This reaction typically utilizes dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For this compound itself, a precursor like N'-(2-methoxyphenyl)-N-(methoxycarbonyl)hydrazine can undergo cyclization under acidic conditions to form the oxadiazole ring. The process often involves reacting 2-methoxyphenylhydrazine with methoxyacetyl chloride in an anhydrous solvent like dichloromethane (B109758) to form the diacylhydrazine intermediate, followed by treatment with POCl₃ at elevated temperatures (e.g., 80–100°C) for several hours. This method generally provides moderate to good yields, typically in the range of 60–70%, but requires careful handling of corrosive reagents and subsequent purification steps, often involving silica (B1680970) gel chromatography nih.govorganic-chemistry.orgresearchgate.net.

Oxidative Cyclization Pathways

An alternative pioneering approach involves the oxidative cyclization of acylhydrazones or acylthiosemicarbazides. For instance, the reaction of 2-methoxyphenylthiosemicarbazide with methoxyacetic anhydride (B1165640) in ethanol, in the presence of sodium hydroxide (B78521) and iodine, can lead to the formation of the oxadiazole ring. This mechanism is believed to involve the formation of a disulfide intermediate followed by intramolecular cyclization. This method typically employs milder conditions compared to strong dehydrating agents, often conducted at reflux temperature (around 78°C) for 8–12 hours, yielding approximately 62% of the desired product mdpi.comamazonaws.com. Careful control of the iodine stoichiometry is necessary to prevent over-oxidation.

Advanced Synthetic Strategies and Process Optimization

To enhance reaction efficiency, reduce reaction times, and improve sustainability, advanced synthetic strategies have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,3,4-oxadiazoles. This technique significantly reduces reaction times, often from hours to minutes, while simultaneously improving yields. For example, using silica-supported dichlorophosphate (B8581778) as a catalyst, microwave irradiation can efficiently cyclize 1,2-diacylhydrazines derived from 2-methoxyphenyl and methoxy (B1213986) groups within 10–15 minutes, achieving yields of 75–85% rsc.orgnih.govacademie-sciences.fr. This method offers advantages such as being eco-friendly, often allowing for solvent-free conditions, and facilitating easier catalyst separation.

Novel Catalyst Systems in this compound Synthesis

Beyond traditional dehydrating agents and microwave irradiation, research into novel catalyst systems has expanded the synthetic repertoire for 1,3,4-oxadiazoles. Various Lewis acids and solid acid catalysts have been explored. These include acidic alumina (B75360), montmorillonite (B579905) K10 clay, ceric ammonium (B1175870) nitrate (B79036) (CAN) combined with polyethylene (B3416737) glycol (PEG), ionic liquids (e.g., 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride), and zirconium(IV) chloride (ZrCl₄) organic-chemistry.orgresearchgate.netresearchgate.net. These catalysts often promote milder reaction conditions, improve yields, reduce reaction times, and offer better selectivity, contributing to more efficient and greener synthetic pathways for the oxadiazole core structure. Phosphorus oxychloride (POCl₃) remains a prevalent reagent, often used in conjunction with other catalysts or under optimized conditions for cyclization reactions organic-chemistry.orgresearchgate.netgoogle.comresearchgate.netresearchgate.net.

Derivatization and Analog Synthesis of this compound Scaffolds

The this compound scaffold, and the broader 1,3,4-oxadiazole nucleus, serves as a versatile platform for synthesizing a wide array of derivatives and analogs. These modifications are typically undertaken to explore and optimize biological activities, physicochemical properties, or to develop new agrochemicals and pharmaceuticals. Common derivatization strategies include:

Oxidation and Reduction: this compound can undergo oxidation or reduction reactions to yield various oxadiazole derivatives with altered functional groups, potentially leading to modified biological profiles .

Introduction of Heterocyclic Moieties: The synthesis of hybrid molecules incorporating the 1,3,4-oxadiazole ring with other heterocycles like pyrazoles, pyrimidines, benzimidazoles, or thiophenes has been extensively studied. For example, 1,3,4-oxadiazole sulfonamide derivatives containing pyrazole (B372694) structures have been synthesized for their potential pesticidal activities scirp.orgacs.org. Similarly, pyrimidine-substituted 1,3,4-oxadiazoles have been explored for antimicrobial and anti-inflammatory properties acgpubs.orgjocpr.com, and pyrimidine-pyrazine derivatives for anticancer activity tandfonline.com.

Formation of Thione and Thioglycoside Derivatives: The synthesis of 1,3,4-oxadiazole-2-thione derivatives and their subsequent conversion into thioglycosides has been investigated, often targeting anticancer activities scirp.orgtandfonline.comrjptonline.orgjchemrev.comneliti.comacs.org.

Sulfonamide Hybrids: Combining the 1,3,4-oxadiazole core with sulfonamide functionalities has yielded compounds with potential antimicrobial, anti-inflammatory, and anti-diabetic activities ajol.infoamazon.comjocpr.comtandfonline.com.

These derivatization efforts leverage the inherent stability and versatile reactivity of the 1,3,4-oxadiazole ring, enabling the creation of diverse chemical libraries for screening and development.

Table 1: Comparison of Pioneering Synthetic Routes for 1,3,4-Oxadiazole Core

| Method | Key Reagents/Conditions | Typical Yield (%) | Advantages | Limitations |

| Cyclization of Diacylhydrazines | POCl₃ or SOCl₂, 80-100°C, 4-6 hours | 60-70 | Scalable, established protocol | Corrosive reagents, requires purification |

| Oxidative Cyclization | I₂, NaOH, Ethanol, Reflux (78°C), 8-12 hours | ~62 | Mild conditions | Moderate yields, careful stoichiometry |

| Friedel-Crafts Route | AlCl₃, Pd/C, chloromethylation | 50-60 | Substituent flexibility | Multi-step, low efficiency |

Table 2: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Catalyst/Conditions | Reaction Time | Typical Yield (%) | Advantages |

| Silica-supported dichlorophosphate, Microwave | 10-15 minutes | 75-85 | Rapid, eco-friendly, high yields |

| Acidic alumina or Montmorillonite K10 clay, MWI | Varies | Good | Mild catalyst, eco-friendly |

| Ionic liquid (e.g., 2-Chloro-1,3-dimethylimidazolinium Chloride) | Varies | Good | Efficient catalyst, greener alternatives |

Table 3: Examples of Synthesized 1,3,4-Oxadiazole Derivatives

| Derivative Type | Key Structural Features / Synthesis Strategy | Potential Application Area (General) |

| 1,3,4-Oxadiazole-Pyrazole Sulfonamides | Incorporation of pyrazole and sulfonamide moieties onto the 1,3,4-oxadiazole core. | Pesticidal, Antibacterial |

| Pyrimidine-Pyrazine Oxadiazoles (B1248032) | Synthesis involving Suzuki coupling and subsequent cyclization to attach pyrimidine (B1678525) and pyrazine (B50134) rings to the oxadiazole scaffold. | Anticancer |

| 1,3,4-Oxadiazole-2-Thiones / Thioglycosides | Reaction of acyl hydrazides with carbon disulfide, followed by coupling with activated sugars. | Anticancer, Antimicrobial |

| Benzimidazole-based 1,3,4-Oxadiazoles | Synthesis linking benzimidazole (B57391) units to the 1,3,4-oxadiazole ring. | α-Glycosidase Inhibition |

| Sulfonamide-based 1,3,4-Oxadiazoles | Combination of sulfonamide and oxadiazole structures, often starting from sulfonyl chlorides or saccharin (B28170) derivatives. | Antimicrobial, Anti-inflammatory |

Compound List:

this compound

N'-(2-methoxyphenyl)-N-(methoxycarbonyl)hydrazine

2-methoxyphenylhydrazine

Methoxyacetyl chloride

2-methoxyphenylthiosemicarbazide

Methoxyacetic anhydride

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Silica-supported dichlorophosphate

ZrCl₄

Acidic alumina

Montmorillonite K10 clay

Ceric ammonium nitrate (CAN)

Polyethylene glycol (PEG)

Ionic liquids (e.g., 2-Chloro-1,3-dimethylimidazolinium Chloride)

Pyrazoles

Pyrimidines

Pyrazines

Benzimidazoles

Thiophenes

1,3,4-Oxadiazole-2-thiones

1,3,4-Oxadiazole thioglycosides

Sulfonamides

N-acylhydrazones

Acylthiosemicarbazides

Diacylhydrazines

Functional Group Modification at Key Positions

The structure of this compound, characterized by its 1,3,4-oxadiazole core and the presence of methoxy and phenyl substituents, offers several sites for chemical modification. These modifications are crucial for creating derivatives with altered or enhanced properties.

The 1,3,4-oxadiazole ring itself can undergo reactions. While specific derivatizations of this compound's core are not extensively detailed in the provided literature, general chemical reactions applicable to such heterocyclic systems include oxidation and reduction. Oxidation can lead to various oxadiazole derivatives, potentially altering electronic properties or introducing new functional handles. Reduction reactions can modify the oxadiazole ring, leading to different structural analogs. Common reagents for such transformations include oxidizing agents like potassium permanganate (B83412) and reducing agents such as sodium borohydride. Nucleophiles like amines and alcohols can also be employed to react with activated positions on the ring or its substituents, yielding a diverse array of modified compounds .

The methoxy groups and the phenyl ring also present opportunities for functionalization. For instance, the methoxy group on the phenyl ring could potentially be demethylated or otherwise modified under specific conditions, though such transformations are not explicitly detailed for this compound. The phenyl ring itself is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, provided appropriate activating or directing groups are present or introduced. However, direct functionalization of the existing methoxy-substituted phenyl ring in this compound would require careful consideration of regioselectivity and potential side reactions on the oxadiazole core wikipedia.org.

Stereoselective Synthesis of this compound Isomers

This compound, with its chemical structure 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2-one, does not possess any chiral centers. Therefore, it does not exist as stereoisomers such as enantiomers or diastereomers. Consequently, the concept of stereoselective synthesis of this compound isomers is not directly applicable to the parent compound itself.

However, the principles of stereoselective synthesis are vital in the broader field of heterocyclic chemistry and for the development of related compounds or derivatives that may possess chiral centers chemistrydocs.com. Stereoselective synthesis aims to preferentially form one stereoisomer over others, which is critical when a molecule's biological activity is dependent on its specific three-dimensional arrangement. Techniques such as using chiral catalysts, chiral auxiliaries, or resolution of racemic mixtures are employed to achieve stereoselectivity in the synthesis of chiral molecules chemistrydocs.commdpi.commdpi.comgoogle.com. If this compound were to be modified to include chiral elements, these methodologies would become relevant for controlling the stereochemistry of the resulting derivatives.

Isotopic Labeling Methodologies for this compound Research

Isotopic labeling is a powerful technique used to track the fate of a molecule within biological systems or to elucidate reaction mechanisms. For this compound research, both radiolabeling and stable isotope labeling, particularly with deuterium (B1214612), are employed.

Radiolabeled Synthesis for Metabolic Studies

Radiolabeling, typically with isotopes like Carbon-14 (¹⁴C) or Tritium (³H), is indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like this compound openmedscience.comxenotech.comwuxiapptec.commoravek.com. These studies are critical during drug and pesticide development to ensure safety and efficacy.

For this compound, radiolabeled synthesis has been described involving the incorporation of ¹⁴C into the phenyl group . This specific labeling strategy often utilizes established radiochemical techniques. For instance, a common method for introducing ¹⁴C into an aromatic ring involves Ullmann coupling reactions, where a ¹⁴C-labeled aryl halide (such as ¹⁴C-bromobenzene) is coupled with another molecule in the presence of a copper catalyst . Subsequent synthetic steps would then build the this compound structure around this radiolabeled precursor.

Key challenges in radiolabeled synthesis include achieving high radiochemical purity (typically >99%) and preventing isotopic dilution during purification steps. The precise placement of the radioisotope at a metabolically stable site is crucial for accurate tracking of the compound's metabolic fate openmedscience.comxenotech.com. Radiolabeled compounds allow researchers to quantify the amount of the parent compound and its metabolites in various biological matrices (e.g., plasma, urine, feces, tissues), providing essential data for mass balance studies and identifying metabolic pathways wuxiapptec.commoravek.com.

Deuterium Labeling for Mechanistic Elucidation

Deuterium (²H or D) labeling is a widely used technique for mechanistic studies in organic chemistry and biochemistry researchgate.netnih.govunam.mxwikipedia.org. By replacing hydrogen atoms with deuterium, researchers can investigate reaction pathways, identify rate-determining steps, and study kinetic isotope effects (KIEs) researchgate.netunam.mx. KIEs arise from the difference in vibrational frequencies between C-H and C-D bonds, where the breaking of a C-D bond is typically slower than that of a C-H bond, providing direct evidence for bond cleavage in the rate-determining step unam.mx.

While specific deuterium labeling strategies for this compound are not detailed, general methods for introducing deuterium into organic molecules are well-established. These include:

Hydrogen-Deuterium Exchange: This can occur under acidic or basic conditions, or catalyzed by metals. For example, benzylic positions and aromatic C-H bonds can undergo exchange with deuterium in D₂O under metal catalysis (e.g., Pd/C, Pt/C) nih.gov.

Deuterated Reagents: Using deuterated solvents (e.g., D₂O, deuterated alcohols) or deuterated building blocks in the synthesis can incorporate deuterium into the target molecule nih.govnih.gov.

Reduction with Deuterated Hydrides: Using deuterated reducing agents can introduce deuterium at specific positions.

Deuterium-labeled this compound could be synthesized by incorporating deuterium into its phenyl ring or methoxy groups, or potentially at positions within the oxadiazole ring if suitable precursors are available. Such labeled compounds would be invaluable for studying the precise mechanisms by which this compound interacts with its biological targets or undergoes degradation, thereby providing deeper insights into its mode of action and chemical stability researchgate.netunam.mxnih.gov. Deuterium-labeled compounds also serve as internal standards in mass spectrometry for quantitative analyses nih.gov.

Iii. Molecular and Cellular Mechanisms of Action of Metoxadiazone

Biochemical Pathway Inhibition and Target Site Identification

The primary mode of action of metoxadiazone involves the disruption of key biochemical pathways, leading to physiological and morphological changes in target organisms.

This compound functions as an antagonist of adrenergic receptors. wikipedia.org Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines, playing a crucial role in various physiological processes. nih.gov By blocking these receptors, this compound interferes with their normal signaling cascades. mdpi.com

The antagonism of adrenergic receptors by this compound leads to the inhibition of downstream signaling pathways. yok.gov.tr Specifically, it has been suggested that this compound's action involves the relaxation of vascular smooth muscles and the inhibition of norepinephrine (B1679862) secretion. This disruption of adrenergic signaling pathways is a key element of its biological activity. The activation of α1D adrenergic receptors, for instance, stimulates phospholipase C (PLC), leading to the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com By acting as an antagonist, this compound would inhibit this cascade.

Research indicates that this compound interacts with specific enzymes. One key target is acetylcholinesterase (AChE), an enzyme critical for neurotransmission. bhumipublishing.com While some insecticide resistance mechanisms involve mutations in the AChE gene that reduce sensitivity to inhibitors, studies have shown that the sensitivity of a mutant AChE (F348Y) to this compound remains almost unchanged. nih.gov This suggests that this compound's binding to AChE is not significantly affected by this particular mutation, which confers resistance to other organophosphates and carbamates. nih.gov

The interaction of this compound with its target sites can be studied using various analytical techniques. Mass spectrometry, for example, is a valuable tool for understanding the binding of small molecules to proteins and for conducting functional biochemical assays. gcms.cz The binding kinetics of this compound to its enzymatic targets are crucial for its efficacy. The 1,3,4-oxadiazole (B1194373) scaffold, present in this compound, is known to be a versatile pharmacophore in various biologically active compounds.

Table 1: Enzymatic Interaction of this compound

| Enzyme Target | Interaction Type | Implication |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Disruption of neurotransmission |

| Mutant AChE (F348Y) | Unchanged sensitivity | Potential to overcome certain resistance mechanisms |

Subcellular Localization and Intracellular Interaction Dynamics

The efficacy of a bioactive compound is also dependent on its ability to reach its target sites within the cell. The subcellular localization of a compound like this compound is therefore a critical aspect of its mechanism of action. While specific studies on the subcellular localization of this compound are not extensively detailed in the provided results, the general principles of molecular transport and interaction within the cell are relevant. The ability of a molecule to traverse cellular membranes and interact with intracellular components is determined by its physicochemical properties. frontiersin.org

Physiological and Morphological Responses Induced by this compound in Model Organisms

The molecular and cellular effects of this compound manifest as distinct physiological and morphological changes in model organisms.

In target organisms, exposure to this compound can lead to significant developmental effects, including stunting and chlorosis. Stunting, a form of growth retardation, has been studied in model organisms like Drosophila melanogaster, where nutritional deficiencies can induce a similar phenotype. nih.gov This suggests that the disruption of key metabolic or signaling pathways by this compound could lead to such growth defects. Chlorosis, a yellowing of plant tissue due to a lack of chlorophyll, is another observed effect, indicating an interference with photosynthetic processes or pigment synthesis.

Transcriptomic and Proteomic Analysis of Biological Responses to this compound Exposure

Analysis of bacteria, such as Xanthomonas species, which are plant pathogens, has been a primary focus. When exposed to various 1,3,4-oxadiazole derivatives, these microorganisms exhibit significant alterations in their proteome and transcriptome. For instance, a proteomic analysis of Xanthomonas oryzae pv. oryzae (Xoo) treated with a 1,3,4-oxadiazole thioether derivative revealed that 349 proteins were differentially expressed. nih.gov These proteins were primarily implicated in purine (B94841) metabolism. nih.gov Similarly, studies on the bactericide Fubianezuofeng, another 1,3,4-oxadiazole, showed that it induced differential expression of 339 proteins in Xanthomonas axonopodis pv. citri, with these proteins being mainly involved in the pyrimidine (B1678525) metabolic pathway. nih.gov

A combined transcriptomic and proteomic analysis of Xoo exposed to the 1,3,4-oxadiazole sulfonamide derivative A23 identified the regulation of pathways associated with tryptophan metabolism and phenylpropanoid biosynthesis. acs.orgacs.org This suggests that the compound may enhance the innate immunity of the host plant (rice) by activating its disease resistance pathways. acs.orgacs.org Further proteomic investigation into other derivatives targeting Xoo found that they can down-regulate adenosine (B11128) triphosphate-binding cassette (ABC) transporters, which would affect ATP decomposition and phosphorus transport within the bacteria. sioc-journal.cn In the context of antibiotic resistance, chemical proteomics has been used to map the target interactions of 1,3,4-oxadiazole-3-ones in Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as antibacterial agents with a polypharmacological mode of action. acs.org

These findings collectively indicate that 1,3,4-oxadiazole compounds, the class to which this compound belongs, can induce profound and specific changes at the molecular level. The primary metabolic pathways affected appear to be those crucial for nucleotide synthesis (purine and pyrimidine metabolism), nutrient transport (ABC transporters), and, in some contexts, the production of secondary metabolites.

Table 1: Summary of Proteomic and Transcriptomic Findings for 1,3,4-Oxadiazole Derivatives

| Compound Type | Organism | Analytical Method | Key Findings | Affected Pathways/Processes | Reference |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole thioether derivative | Xanthomonas oryzae pv. oryzae (Xoo) | Label-free quantitative proteomics | 349 differentially expressed proteins identified. | Purine metabolism | nih.gov |

| Fubianezuofeng (1,3,4-Oxadiazole) | Xanthomonas axonopodis pv. citri (Xac) | Label-free quantitative proteomics | 339 differentially expressed proteins at 1/2 MIC; 314 at MIC. | Pyrimidine metabolic pathway | nih.gov |

| 1,3,4-Oxadiazole sulfonamide derivative (A23) | Xanthomonas oryzae pv. oryzae (Xoo) | Transcriptomics and Proteomics | Significant differential expression of genes and proteins. | Tryptophan metabolism, Phenylpropanoid biosynthesis, Plant disease resistance activation | acs.orgacs.org |

| 1,3,4-Oxadiazole/1,2,4-Triazole derivative (M1) | Xanthomonas oryzae pv. oryzae (Xoo) | Proteomics, RT-qPCR | Down-regulation of proteins related to the phosphate (B84403) special transport (pst) system. | ATP-binding cassette (ABC) transporters | sioc-journal.cn |

| 1,3,4-Oxadiazole-3-one derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Chemical Proteomics (Activity-Based Protein Profiling) | Identified multiple protein targets, indicating a polypharmacological mode of action. | Multiple targets, including reactive serine and cysteines | acs.org |

Comparative Mechanistic Studies Across Diverse Non-Human Biological Systems

The mechanism of action for this compound and its related 1,3,4-oxadiazole compounds varies significantly across different biological systems, reflecting their diverse applications as insecticides, bactericides, and nematicides.

In insects, such as the green rice leafhopper (Nephotettix cincticeps), this compound exhibits a distinct neurological mode of action. It is particularly effective against insect populations that have developed resistance to traditional N-methylcarbamate insecticides. bhumipublishing.com This resistance is often due to a modified acetylcholinesterase (AChE), a critical enzyme in the insect's nervous system. This compound and other oxadiazolone compounds are more potent inhibitors of this modified AChE, thereby overcoming the resistance mechanism and restoring insecticidal efficacy. bhumipublishing.com This highlights a specific interaction with a key protein target in the insect's central nervous system.

In contrast, the mechanism in bacteria is entirely different and does not involve the nervous system. As detailed in the preceding section, studies on 1,3,4-oxadiazole derivatives demonstrate that their antibacterial activity against plant pathogens like Xanthomonas species stems from the disruption of fundamental cellular processes. These include interfering with the synthesis of essential building blocks like purines and pyrimidines, disrupting nutrient transport across the cell membrane by inhibiting ABC transporters, and inhibiting biofilm formation. nih.govnih.govacs.orgsioc-journal.cn The integrity of the bacterial cell membrane can also be compromised. acs.org

Furthermore, research into the nematicidal properties of oxadiazole derivatives reveals another distinct mechanism. A study on 1,2,4-oxadiazole (B8745197) derivatives, a related structural class, against the pine wood nematode (Bursaphelenchus xylophilus) indicated that the compound's activity was likely related to its effect on the nematode's acetylcholine (B1216132) receptor (nAChR). mdpi.com While distinct from the AChE inhibition seen with this compound in insects, it still points to a neurotoxic mechanism of action in nematodes, targeting a different component of cholinergic neurotransmission.

This comparative analysis underscores the chemical versatility of the oxadiazole scaffold. The specific functional groups attached to the core ring structure dictate the compound's target site and, consequently, its biological effect, allowing it to act as a neurotoxin in insects and nematodes or as a metabolic and cellular disruptor in bacteria.

Table 2: Comparative Mechanisms of Action of Oxadiazole Derivatives

| Organism Type | Target Organism Example | Compound Type | Primary Mechanism of Action | Molecular Target/Process | Reference |

|---|---|---|---|---|---|

| Insect | Green rice leafhopper (Nephotettix cincticeps) | This compound (an Oxadiazolone) | Neurotoxicity via enzyme inhibition | Inhibition of modified Acetylcholinesterase (AChE) | bhumipublishing.com |

| Bacterium | Xanthomonas species | 1,3,4-Oxadiazole derivatives | Metabolic and cellular disruption | Purine/pyrimidine metabolism, ABC transporters, Biofilm formation, Cell membrane integrity | nih.govnih.govacs.orgsioc-journal.cn |

| Nematode | Pine wood nematode (Bursaphelenchus xylophilus) | 1,2,4-Oxadiazole derivative | Neurotoxicity via receptor interaction | Nicotinic acetylcholine receptor (nAChR) | mdpi.com |

Iv. Biological Activity and Selectivity Studies of Metoxadiazone Non Human Organisms

Herbicidal and Insecticidal Efficacy and Spectrum of Activity

Metoxadiazone has been commercialized as an insecticide, highlighting the utility of the 1,3,4-oxadiazole (B1194373) structure in developing agrochemicals. mdpi.com It functions through both contact and stomach action, making it effective for a range of agricultural and household pests. suzehg.com

This compound is reported to be an effective insecticide for controlling a variety of pests. suzehg.commedchemexpress.com Its applications include use as a sanitary insecticide for common household pests such as cockroaches and houseflies. suzehg.com It is also noted for its effectiveness against agricultural pests, including aphids, leafhoppers, and planthoppers. suzehg.com The spectrum of controlled pests also includes ants and locusts. herts.ac.uk While specific efficacy data against rice hoppers is not detailed in the available research, its general activity against planthoppers suggests potential use in rice cultivation. suzehg.com

| Target Pest Category | Specific Examples | Source |

|---|---|---|

| Household Pests | Cockroaches, Ants, Houseflies | herts.ac.uksuzehg.com |

| Agricultural Pests | Aphids, Planthoppers, Leafhoppers, Locusts | herts.ac.uksuzehg.com |

The effectiveness of pesticides is frequently dependent on external factors. For oxadiazole-based compounds like the herbicide oxadiazon, efficacy can be influenced by application timing, soil type, moisture levels, and prevailing environmental conditions. researchgate.net This principle applies broadly to many agricultural chemicals, where factors such as weather and application method can impact performance. scispace.com For instance, the efficacy of microbial insecticides is known to be dependent on environmental conditions, which can affect the viability and activity of the agent. medchemexpress.com Similarly, the performance of biological fungicides is best when applied preventively, and is subject to environmental variables. cabidigitallibrary.org While specific studies detailing these influences on this compound were not available, its efficacy is likely subject to similar conditions that affect other insecticides. scispace.com

Comparative Biological Activity of this compound Analogs and Derivatives

The 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) scaffolds are present in a vast number of derivatives that have been synthesized and evaluated for a wide range of biological activities. syngentapmp.com These studies reveal that modifications to the core oxadiazole structure can lead to potent antifungal, antiviral, and antibacterial agents. syngentapmp.com

Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have demonstrated significant antifungal activity against a variety of plant and human pathogens. suzehg.com In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested against three maize pathogens. suzehg.com Several of these compounds showed significant activity against Exserohilum turcicum, with some exhibiting lower EC₅₀ values than the commercial fungicide carbendazim. suzehg.com Another study on 1,2,4-oxadiazole derivatives found that compound 4f was particularly potent against four different fungi, with EC₅₀ values of 12.68, 29.97, 29.14, and 8.81 μg/mL against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica, respectively. Research has also shown that certain 1,3,4-oxadiazole-2-carbohydrazide derivatives displayed powerful activity against Gibberella zeae, with EC₅₀ values superior to the fungicide fluopyram. google.com Furthermore, some 1,3,4-oxadiazole derivatives have shown notable activity against Fusarium oxysporum in a dose-dependent manner. agrojournal.org

| Compound/Derivative Series | Target Fungi | Observed Efficacy (EC₅₀ in µg/mL) | Source |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative 5k | Exserohilum turcicum | 32.25 | suzehg.com |

| 1,3,4-Oxadiazole derivative 5e | Exserohilum turcicum | 47.56 | suzehg.com |

| 1,2,4-Oxadiazole derivative 4f | Rhizoctonia solani | 12.68 | |

| 1,2,4-Oxadiazole derivative 4f | Colletotrichum capsica | 8.81 | |

| 1,3,4-Oxadiazole-2-carbohydrazide 5t | Gibberella zeae | 0.561 | google.com |

| 1,3,4-Oxadiazole-2-carbohydrazide 4g | Fusarium oxysporum | 0.652 | google.com |

The antiviral potential of oxadiazole derivatives has been an area of active research. syngentapmp.com Studies have demonstrated the efficacy of these compounds against plant viruses, such as the tobacco mosaic virus (TMV). A series of 1,3,4-oxadiazole thioether 4H-chromen-4-one derivatives were synthesized and evaluated for their antiviral activity against TMV. Among them, compound A9 showed the best in vivo antiviral effect when compared to the commercial agent ningnanmycin. Other derivatives in the same study also showed promising curative, protection, and inactivation activities against TMV. In a different study, 1-phenyl-5-amine-4-pyrazole sulfide (B99878) derivatives containing a 1,3,4-oxadiazole group were tested, with several compounds showing good inactivation activity against TMV, with EC₅₀ values as low as 11.9 µg/mL. Beyond plant pathogens, some 1,3,4-oxadiazole derivatives have shown high activity against the influenza virus.

| Compound/Derivative Series | Virus | Activity Type | Observed Efficacy (EC₅₀ in µg/mL) | Source |

|---|---|---|---|---|

| 1,3,4-Oxadiazole thioether A9 | Tobacco Mosaic Virus (TMV) | Curative activity (in vivo) | 198.5 | |

| 1,3,4-Oxadiazole thioether A9 | Tobacco Mosaic Virus (TMV) | Protection activity (in vivo) | 165.2 | |

| 1,3,4-Oxadiazole thioether A9 | Tobacco Mosaic Virus (TMV) | Inactivation activity (in vitro) | 150.7 | |

| 1-phenyl-5-amine-4-pyrazole sulfide derivative 40d | Tobacco Mosaic Virus (TMV) | Inactivation activity | 11.9 |

A broad spectrum of antibacterial activity has been reported for numerous 1,3,4-oxadiazole derivatives. syngentapmp.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.com For example, certain hybrid fluoroquinolone-1,3,4-oxadiazole derivatives demonstrated good to excellent activity against Pseudomonas aeruginosa and Staphylococcus aureus when compared to ampicillin (B1664943) and gentamicin. Another derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, showed stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more potent against P. aeruginosa. Oxadiazole derivatives have also been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing promising activity. mdpi.com In the agricultural sector, these derivatives are effective against significant plant pathogens. A study on 1,3,4-oxadiazole sulfonamide derivatives found compound A23 to be markedly more active against Xanthomonas oryzae pv oryzae, the causative agent of bacterial blight in rice, than the commercial agents bismerthiazol (B1226852) and thiodiazole copper.

| Compound/Derivative Series | Target Bacteria | Observed Efficacy (MIC or EC₅₀) | Comparison Standard | Source |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x stronger activity | Ampicillin | |

| 3,5-diaryl-1,2,4-oxadiazole (ortho-nitrated derivative) | E. coli | MIC = 60 µM | N/A | medchemexpress.com |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) (4a, 4b, 4c ) | MRSA | MIC = 62 µg/mL | More active than Ceftizoxime | mdpi.com |

| 1,3,4-oxadiazole thioether A8 | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 19.7 µg/mL | Better than Bismerthiazol (BT) & Thiodiazole-copper (TC) | |

| 1,3,4-oxadiazole sulfonamide A23 | Xanthomonas oryzae pv. oryzae | EC₅₀ = 5.0 mg/L | Better than Bismerthiazol (23.9 mg/L) & Thiodiazole copper (63.5 mg/L) |

Mechanisms of Selectivity in Non-Target Organisms (e.g., Crop Plants vs. Weeds, Specific Insect Species)

The selectivity of a pesticide is its ability to effectively control a target organism without harming non-target species. ucanr.edu This property is fundamental in modern agriculture for distinguishing between weeds and crops or between insect pests and beneficial organisms. ucanr.eduscielo.br

Crop Plants vs. Weeds

The principal mechanism governing herbicide selectivity between different plant species is differential metabolism. scielo.brumn.edu A tolerant crop plant can detoxify a herbicide by metabolizing it into inactive compounds, whereas a susceptible weed cannot do so at a sufficient rate. scielo.br This metabolic process typically occurs in phases:

Phase I Reactions: These involve chemical transformations like oxidation or hydrolysis that introduce or expose functional groups on the herbicide molecule, often reducing its toxicity. lsuagcenter.com

Phase II Reactions: The altered molecule is then conjugated (bound) with a plant-derived substance, such as a sugar or an amino acid, which neutralizes its phytotoxic effects and prepares it for sequestration within the cell. lsuagcenter.com

A crop's tolerance is often due to the presence of specific enzymes that efficiently carry out these detoxification reactions. scielo.brlsuagcenter.com In contrast, weeds may lack these enzymes or possess less effective versions, allowing the herbicide to reach its target site and cause cell death. While this compound is primarily known for its insecticidal properties, any potential herbicidal action would be governed by these principles of metabolic selectivity.

Selectivity Among Insect Species

As an insecticide, the selectivity of this compound is critical for controlling pest populations while minimizing harm to beneficial insects like predators and parasitoids, which are vital for integrated pest management (IPM). ucanr.eduunirioja.es

The mechanisms responsible for insecticide selectivity are multifaceted and include:

Target Site Variation: The specific protein or enzyme that an insecticide targets within an insect's body can vary structurally between species. These slight differences can make a pest highly susceptible while a beneficial insect remains largely unaffected.

Differential Metabolism and Penetration: Non-target insects may possess more efficient metabolic systems to detoxify the insecticide compared to the target pest. entomobrasilis.org Furthermore, the physical properties of an insect's cuticle (its outer covering) can influence the rate of insecticide absorption, with some species being naturally more resistant to penetration than others. unirioja.esentomobrasilis.org

This compound is reported to act on the nervous system of insects. medchemexpress.com Its effectiveness relies on its selective action against target pests, a trait that helps preserve the beneficial insect populations that naturally suppress pests. ucanr.edu However, detailed public studies on the specific metabolic pathways of this compound in different insect species are not widely available.

Synergistic and Antagonistic Interactions with Other Agrochemicals

In agriculture, it is common to use multiple agrochemicals either in a tank mix or in sequence during a growing season. eagri.orgeagri.org When chemicals are combined, they can interact in ways that alter their individual effects. eagri.org The primary types of interactions are synergism and antagonism.

Synergistic Interaction: This occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. eagri.orgslideshare.net Synergism can lead to enhanced pest control, sometimes allowing for reduced application rates. slideshare.net

Antagonistic Interaction: This occurs when the combined effect is less than that of the most active chemical applied alone. eagri.orgslideshare.net Antagonism can reduce the effectiveness of a pesticide application. eagri.org

These interactions are influenced by the chemical structures, modes of action, and metabolic pathways of the combined products. slideshare.net While patents may claim synergistic compositions containing this compound, specific data from peer-reviewed studies on its interactions with other agrochemicals are not readily found in the public domain. google.comscispace.com The following table illustrates these principles using documented interactions of other agrochemicals.

Table 1: Examples of Synergistic and Antagonistic Interactions Between Agrochemicals

This table provides illustrative examples of agrochemical interactions. Specific, publicly documented interaction data for this compound is limited.

| Interaction Type | Agrochemical 1 | Agrochemical 2 | Observed Effect | Reference(s) |

| Synergistic | 2,4-D | Chlorpropham | Enhanced control of monocot weeds that are normally resistant to 2,4-D. | eagri.orgeagri.org |

| Synergistic | Atrazine | Alachlor | A common and effective combination for broad-spectrum weed control in corn. | eagri.orgeagri.org |

| Antagonistic | EPTC | 2,4-D | Reduced control of certain grass weeds like giant foxtail. | eagri.orgeagri.org |

| Antagonistic | Glyphosate (B1671968) | Atrazine | The efficacy of glyphosate is reduced, potentially due to chemical binding in the spray mix. | eagri.org |

| Antagonistic | Phorate (Insecticide) | Trifluralin (Herbicide) | This combination can increase cotton yield by promoting secondary root growth. | eagri.orgslideshare.net |

V. Environmental Dynamics and Ecotoxicological Implications of Metoxadiazone

Environmental Fate and Transport in Ecosystems

The environmental fate of Metoxadiazone describes how it behaves and moves within different environmental compartments, including soil, water, and air, and how it degrades over time.

Soil Adsorption, Desorption, and Leaching Potential

The behavior of this compound in soil is influenced by its adsorption and desorption characteristics, which in turn dictate its potential for leaching into deeper soil layers or groundwater. Adsorption refers to the binding of a chemical to soil particles, primarily organic matter and clay. Desorption is the release of the chemical from these binding sites.

Persistence and Mobility in Terrestrial Environments

The persistence of this compound in terrestrial environments is determined by its degradation rates in soil, often expressed as DT50 (time for 50% of the compound to disappear). Data on the specific DT50 values for this compound in soil is not explicitly provided in the search results. However, other oxadiazolone insecticides have shown varying degrees of persistence. For example, a related compound, permethrin (B1679614), has a DT50 in soil reported as less than 38 days across a range of soil conditions 9ele.com. Generally, pesticides with longer half-lives (higher DT50 values) are more persistent and thus have a greater potential for mobility and accumulation in the environment ucanr.edu. Further research is needed to establish the precise persistence of this compound in different soil types and under various environmental conditions.

Atmospheric Fate and Dispersion

Information regarding the atmospheric fate and dispersion of this compound is not available in the provided search results. Typically, atmospheric fate is influenced by factors such as vapor pressure, Henry's Law constant, and susceptibility to atmospheric oxidation by hydroxyl radicals. Without these parameters, it is difficult to assess the extent to which this compound might volatilize, transport through the atmosphere, or undergo degradation in the air.

Biotransformation and Biodegradation in Environmental Matrices

Biotransformation and biodegradation refer to the breakdown of this compound by biological organisms, primarily microorganisms, in soil and water.

Identification and Characterization of Environmental Metabolites

Information regarding the identification and characterization of this compound's environmental metabolites in soil and groundwater is limited. According to available data, no specific soil or groundwater metabolites have been identified herts.ac.uk. However, one potential metabolite, N-methylcarbonyl-2-hydroxyphenylhydrazine, has been noted in relation to rat metabolism studies herts.ac.uk. Further research is needed to comprehensively identify and characterize this compound's degradation products in various environmental compartments, such as soil and water, to understand their persistence and potential ecotoxicological significance.

In Vivo Metabolism in Non-Human Organisms (e.g., Rats)

Studies investigating the metabolism of this compound in non-human organisms, specifically rats, suggest the compound undergoes metabolic processes. Research has proposed metabolic pathways for this compound in rats, with some in vitro metabolism studies examining its breakdown egyankosh.ac.in. One identified metabolite in rat studies is N-methylcarbonyl-2-hydroxyphenylhydrazine herts.ac.uk. The precise pathways and the extent of metabolism in vivo require more detailed investigation to fully understand the toxicokinetics and potential bioactivation or detoxification processes within mammalian systems.

Ecotoxicological Impacts on Non-Target Organisms

The ecotoxicological profile of this compound across different trophic levels is not extensively documented in the provided search results. Available data indicates a lack of specific toxicity values for key aquatic and terrestrial organisms.

General observations from studies on other pharmaceuticals suggest that algae can exhibit higher toxicity at lower concentrations compared to aquatic invertebrates . Furthermore, fish are often noted as being more susceptible to the toxic effects of pharmaceuticals than other aquatic trophic levels . However, these are general trends and cannot be directly attributed to this compound without specific data.

Specific data on the ecotoxicity of this compound to terrestrial non-target organisms, such as soil microbes and invertebrates, is also limited. While this compound has been vaguely mentioned in the context of "Microbial Disruptors" researchgate.net, no quantitative toxicity data (e.g., EC₅₀, NOEC) for soil microbes or invertebrates has been found.

General research indicates that soil invertebrates, such as springtails (Collembola), are important bioindicators and are often more sensitive to contaminants than plants scirp.orgnih.gov. Studies on other pesticides have shown that a significant percentage of tested parameters reveal negative impacts on soil invertebrates, with insecticides, in particular, demonstrating substantial effects frontiersin.org. Soil microbes are also sensitive to pesticide exposure, with effects on soil respiration and microbial activity being observed, often dose-dependent scirp.org. However, these findings are not specific to this compound.

Bioaccumulation Potential and Trophic Transfer Dynamics in Ecological Food Chains

Information regarding the bioaccumulation potential and trophic transfer dynamics of this compound within ecological food chains is not explicitly detailed in the provided search results. Specific values for bioaccumulation factors (BCF) or trophic magnification factors (TMF) for this compound have not been identified.

However, general principles of bioaccumulation and trophic transfer are well-established. Bioaccumulation refers to the accumulation of a substance in an organism from all exposure routes, including diet and direct uptake from the environment egyankosh.ac.innih.gov. Biomagnification, a component of bioaccumulation, occurs when the concentration of a substance increases at successively higher trophic levels in a food chain, primarily through dietary uptake egyankosh.ac.innih.gov. Trophic Magnification Factors (TMFs) are used to quantify this process, representing the average transfer of a chemical through a food web per trophic level change nih.govusgs.gov.

Factors influencing bioaccumulation and TMFs include the organism's metabolic rate (slow metabolism generally leads to higher TMFs) and hydrophobicity (moderate hydrophobicity, e.g., log KOW 6–8, is often associated with biomagnification) nih.govusgs.gov. Trophic transfer can be a significant pathway for contaminant uptake, especially for hydrophobic compounds, and can account for a large proportion of the contaminant load in apex predators hku.hk. While these general mechanisms are understood, specific data for this compound is lacking.

Vii. Analytical Methodologies for Metoxadiazone Detection and Quantification

Chromatographic Techniques for Metoxadiazone Analysis

Chromatographic methods are fundamental for separating complex mixtures and are widely utilized for the analysis of this compound. These techniques, often coupled with mass spectrometry, provide both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It separates compounds based on their boiling points and polarity, followed by detection and identification using mass spectrometry. This compound, or compounds with similar structures, can be analyzed using GC-MS, with its presence often confirmed by matching mass spectra against established libraries. The NIST (National Institute of Standards and Technology) library, for instance, contains spectral data for this compound, facilitating its identification.

Table 7.1.1: GC-MS Data for this compound

| Parameter | Value | Source |

| NIST Number | 211979 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 110 | nih.gov |

| m/z Top Peak | 120 | nih.gov |

| m/z 2nd Highest | 222 | nih.gov |

GC-MS is particularly useful for analyzing samples in liquid, gaseous, or solid states and is adapted for analyzing non-polar volatile compounds filab.fr. While this compound itself might require specific derivatization for optimal GC analysis if not sufficiently volatile, the technique remains a cornerstone for identifying such compounds within complex matrices thermofisher.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are highly sensitive and selective techniques extensively used for the quantitative analysis of a wide range of compounds, including pesticides and pharmaceutical ingredients. LC-MS/MS offers enhanced specificity and sensitivity by employing two stages of mass analysis, allowing for the targeted detection of specific precursor and product ions. This makes it ideal for analyzing low-concentration analytes in complex biological or environmental samples, where minimizing background noise is critical creative-proteomics.com.

Quantitative analysis using LC-MS/MS often involves techniques like Multiple Reaction Monitoring (MRM), which targets specific ion transitions to achieve high accuracy and resistance to interference creative-proteomics.com. The use of internal standards, typically stable isotopically labeled analogues, is crucial for correcting matrix effects and variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring reliable quantification unc.edunih.gov. While specific LC-MS/MS parameters for this compound are not detailed in the provided snippets, its molecular weight and potential fragmentation patterns are key to method development. One patent application lists a potential LCMS value of m/z 386 (M+H) for this compound googleapis.com.

Spectroscopic and Spectrometric Approaches for this compound Characterization

Spectroscopic and spectrometric methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for analyzing the atomic structure and composition of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, enabling the determination of connectivity, stereochemistry, and functional groups within a molecule. Both ¹H NMR and ¹³C NMR are routinely used for structural elucidation and confirmation of synthesized compounds, including derivatives of 1,3,4-oxadiazoles, which share structural similarities with this compound acs.orgnih.govacs.orgacs.orgmdpi.com. NMR is also employed to study the purity of samples and to investigate molecular interactions indianastate.edumeasurlabs.com.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and the confirmation of molecular formulas. This precision is vital for unequivocally identifying this compound and distinguishing it from isobaric compounds. HRMS, often coupled with techniques like Electrospray Ionization (ESI), can provide accurate mass data that precisely matches the theoretical mass of the molecule, thereby confirming its identity and structure acs.orgnih.govacs.orgacs.org.

Table 7.2.2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄ | nih.gov |

| Accurate Mass (Da) | 222.06405680 | nih.gov |

Immunoassays and Biosensor Development for this compound Detection

While not extensively detailed in the provided search results, immunoassays and biosensors represent alternative approaches for detecting analytes, often offering high sensitivity and potential for rapid, on-site analysis. Biosensors, for instance, can be developed using enzymes, antibodies, or cellular components to detect pesticides through various signal transduction mechanisms, such as electrochemical or optical signals benthamopen.com. Research into specific immunoassay or biosensor development for this compound was not explicitly found in the provided snippets, suggesting that chromatographic and spectroscopic methods remain the primary analytical tools for this compound based on current literature.

Compound List:

this compound

Viii. Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Metoxadiazone

Computational Chemistry and Molecular Modeling of Metoxadiazone Interactions

Computational methods play a crucial role in predicting and understanding how molecules interact with their biological targets at an atomic level.

Molecular Docking Simulations with Biochemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex arxiv.org. For this compound, docking simulations would typically involve predicting its binding mode within the active site of its target biochemical receptors, such as adrenergic receptors. By simulating these interactions, researchers can identify key amino acid residues involved in binding and understand the forces (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex mdpi.comnih.govresearchgate.netnih.gov. Studies on similar oxadiazole derivatives have demonstrated the utility of molecular docking in identifying potential binding sites and predicting activity, often correlating docking scores with experimentally determined biological activities mdpi.comresearchgate.net. Such simulations can reveal how specific structural features of this compound or its analogs contribute to their affinity for the target receptor.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds nih.govfrontiersin.orgunitn.itrsc.org. For this compound, DFT studies can provide insights into its electron distribution, molecular orbitals (HOMO/LUMO), and charge densities. These electronic properties are critical for understanding its chemical behavior, stability, and potential interactions with biological targets. For instance, understanding the distribution of electron density can help predict sites of electrophilic or nucleophilic attack, which might be relevant for its mechanism of action or metabolic fate. While specific DFT studies on this compound's interaction with adrenergic receptors are not detailed in the provided literature, DFT is a standard tool for characterizing molecules and predicting their properties relevant to biological activity nih.govunitn.itsemanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds based on their structural descriptors nih.govbrieflands.comrsc.orgacs.org. For this compound derivatives, QSAR analysis would involve synthesizing a library of related compounds, measuring their insecticidal activity, and then correlating these activities with various physicochemical and structural parameters (e.g., lipophilicity, electronic properties, steric factors).

A typical QSAR model might identify descriptors that significantly influence activity. For example, studies on other oxadiazole derivatives have shown that parameters like lipophilicity (LogP), molecular weight, and specific topological indices can be crucial for activity against various targets nih.govbrieflands.comacs.orgnih.gov. By developing a robust QSAR model for this compound analogs, researchers can predict which structural modifications are likely to enhance its insecticidal potency or alter its spectrum of activity.

Table 1: Illustrative QSAR Parameters and Their Potential Impact on Oxadiazole Derivative Activity

| Descriptor | Typical Impact on Activity | Rationale |

| Lipophilicity (LogP) | Moderate increase | Enhances membrane permeability, but excessive lipophilicity can reduce solubility. |

| Molecular Weight | Variable | Can influence binding site fit and overall molecular properties. |

| Number of Hydrogen Bond Acceptors | Positive correlation | Crucial for specific interactions within the receptor binding pocket. |

| Topological Surface Area (TSA) | Negative correlation | Larger TSA may indicate steric hindrance, reducing binding efficiency. |

Note: The data in this table is illustrative, based on general QSAR findings for oxadiazole derivatives, and not specific to this compound.

Rational Design and Synthesis of this compound Analogs with Enhanced or Modified Biological Activities

The insights gained from SAR and SMR studies, including molecular docking and QSAR analyses, directly inform the rational design and synthesis of novel this compound analogs. This process aims to optimize the parent compound's properties, such as increasing its potency, selectivity towards target pests, or improving its environmental profile.

The synthesis of this compound itself often involves cyclization reactions of diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl₃) . By systematically modifying the substituents on the phenyl rings or the oxadiazole core, researchers can create a diverse library of analogs. For instance, introducing electron-withdrawing or electron-donating groups, altering the nature of the methoxy (B1213986) substituents, or modifying the heterocyclic ring system can lead to compounds with significantly different biological activities nih.govacs.orgnih.govnih.gov. The synthesis of such analogs requires established chemical methodologies that allow for controlled structural variations, enabling a thorough exploration of the chemical space around the this compound scaffold.

Table 2: Hypothetical SAR Insights for this compound Analogs

| Structural Modification | Predicted Impact on Insecticidal Activity | Rationale |

| Substitution on the phenyl ring with halogens | Potential increase | Halogens can enhance lipophilicity and participate in specific binding interactions. |

| Replacement of the methoxy group with other alkoxy groups | Variable | Modulates electronic properties and steric bulk, affecting receptor fit and metabolic stability. |

| Introduction of polar groups on the oxadiazole core | Potential decrease | May reduce membrane permeability or disrupt key binding interactions. |

| Modification of the oxadiazole ring system | Unpredictable, requires exploration | Could alter the core pharmacophore, leading to different binding modes or mechanisms. |

Note: This table presents hypothetical SAR insights based on general chemical principles and studies on related compounds.

Pharmacophore Modeling and Ligand-Receptor Binding Studies

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exhibit a specific biological activity herbmedpharmacol.comnih.govresearchgate.netchemrxiv.org. By analyzing the known active structure of this compound, a pharmacophore model can be generated. This model can then be used as a query to virtually screen large databases of compounds, identifying new potential analogs that possess the necessary features for binding to the target adrenergic receptors.

Ligand-receptor binding studies, often integrated with molecular docking and pharmacophore modeling, provide a detailed understanding of how this compound and its analogs interact with their targets. These studies can reveal critical binding interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, which are essential for the molecule's mechanism of action researchgate.netchemrxiv.orgmdpi.com. By elucidating these interactions, researchers can refine the design of more potent and selective inhibitors or activators of specific biological pathways.

Compound List:

this compound

Curculigoside A derivatives

Haloperidol

Montelukast (MLK)

Buspirone

Dexamethasone

Acarbose

Ribavirin

Ningnanmycin

Bismerthiazol (B1226852) (BMT)

Thiodiazole copper (TDC)

Pimprinine

Flufenacet

Ketoconazole

Bifonazole

Streptomycin

Piroxicam

Meloxicam

Cisplatin

Zibotentan

Paclitaxel

Ix. Future Research Directions and Emerging Paradigms in Metoxadiazone Science

Exploration of Novel Target Sites and Mechanisms of Action

Metoxadiazone, an oxadiazolone insecticide, primarily functions by disrupting critical biochemical pathways in target organisms. Its established mode of action in certain insect populations, particularly those resistant to N-methylcarbamate insecticides, involves the inhibition of a modified acetylcholinesterase (AChE), a vital enzyme in the nervous system. However, the versatility of the oxadiazole scaffold suggests the potential for additional target sites and mechanisms of action that remain to be fully elucidated.

Future research should focus on identifying and validating novel molecular targets for this compound and its derivatives. The compound's impact on adrenergic receptors, leading to the relaxation of vascular smooth muscles and inhibition of norepinephrine (B1679862) secretion, presents a promising avenue for investigation. herts.ac.uk This disruption of adrenergic signaling pathways is a key aspect of its biological activity that warrants deeper exploration. Furthermore, related oxadiazole compounds have shown neurotoxic effects in nematodes by targeting acetylcholine (B1216132) receptors (nAChR), indicating that this compound may have a broader spectrum of neurological targets than currently understood.

Advanced biochemical and molecular techniques will be instrumental in this exploration. Mass spectrometry can be a valuable tool for studying the binding of this compound to various proteins and for conducting functional biochemical assays to understand its interaction with enzymatic targets.

Table 1: Potential and Known Mechanisms of Action of this compound and Related Oxadiazoles (B1248032)

| Organism Type | Target Organism Example | Primary Mechanism of Action | Target Site |

| Insects | Green Rice Leafhopper (Nephotettix cincticeps) | Neurotoxin | Modified Acetylcholinesterase (AChE) |

| Mammals (in vitro) | Not specified | Adrenergic Antagonist | Adrenergic Receptors herts.ac.uk |

| Nematodes | Pine Wood Nematode (Bursaphelenchus xylophilus) | Neurotoxin | Nicotinic Acetylcholine Receptor (nAChR) |

Development of Advanced Delivery Systems for this compound (e.g., Nanotechnology, Cyclodextrins)

To enhance the efficacy, specificity, and environmental safety of this compound, the development of advanced delivery systems is a critical area of future research. Nanotechnology and cyclodextrin-based formulations offer promising solutions to overcome limitations associated with conventional pesticide applications. encyclopedia.pubnih.gov

Nanotechnology-based Delivery Systems: Nanoparticles can serve as carriers for this compound, offering benefits such as controlled release, protection from environmental degradation, and targeted delivery to specific pests or plant tissues. encyclopedia.pubfrontiersin.org Polymeric nanoparticles, for instance, are biocompatible and biodegradable, allowing for the effective delivery of active compounds. nih.gov The small size of nanoparticles facilitates their diffusion across biological membranes, potentially increasing the uptake and effectiveness of this compound. nih.gov

Cyclodextrin-based Formulations: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby enhancing their solubility, stability, and bioavailability. nih.govnih.gov By encapsulating this compound within the cyclodextrin (B1172386) cavity, it is possible to achieve a more controlled release of the active ingredient and reduce its environmental impact. researchgate.net The use of modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβ-CD), can further improve aqueous solubility and reduce potential toxicity. nih.gov Research in this area would involve the preparation and characterization of this compound-cyclodextrin inclusion complexes and evaluating their efficacy and release kinetics. mdpi.com

Integration of this compound Research with Sustainable Agroecosystem Management

The long-term viability of agriculture depends on the adoption of sustainable practices that minimize environmental impact while ensuring crop productivity. Integrating this compound research within the framework of sustainable agroecosystem management is essential for its responsible use. This involves studying its environmental fate, ecological implications, and compatibility with integrated pest management (IPM) strategies. bohrium.comdntb.gov.ua

Application of Multi-Omics Technologies (e.g., Metabolomics, Metagenomics) in this compound Studies

Multi-omics technologies, such as metabolomics and metagenomics, offer powerful tools to gain a comprehensive understanding of the biological effects of this compound at a molecular level. mdpi.com

Metabolomics: Metabolomics can be used to identify and quantify the small-molecule metabolites present in an organism, providing a snapshot of its physiological state. mdpi.com By applying metabolomics, researchers can investigate the metabolic pathways in plants and insects that are perturbed by this compound exposure. mdpi.com This can help to elucidate its mechanism of action in greater detail and identify potential biomarkers of exposure or resistance. jfda-online.comnih.gov Untargeted metabolomics approaches can reveal unexpected metabolic responses and provide a more holistic view of the compound's effects. nih.gov

Metagenomics: Metagenomics involves the study of genetic material recovered directly from environmental samples. In the context of this compound, metagenomics can be used to assess the impact of the insecticide on the soil microbiome. nih.gov The soil microbial community plays a crucial role in nutrient cycling and soil health. Understanding how this compound affects the diversity and function of these microbial communities is essential for evaluating its long-term impact on soil fertility and ecosystem stability.

Interdisciplinary Approaches to Address Complex this compound-Related Challenges

Addressing the multifaceted challenges associated with the use of insecticides like this compound requires a collaborative, interdisciplinary approach. The inherent versatility of the oxadiazole scaffold, which is found in compounds with a wide range of biological activities including insecticidal, herbicidal, and medicinal properties, underscores the need for diverse scientific expertise. acs.orgmdpi.comijsrst.comnih.govnih.govresearchgate.net

Future research should foster collaborations between chemists, biologists, toxicologists, agronomists, and environmental scientists. Chemists can work on synthesizing novel this compound derivatives with improved efficacy and safety profiles. Biologists and toxicologists can investigate their mechanisms of action and potential non-target effects. Agronomists can evaluate their performance in field conditions and develop best management practices for their use. Environmental scientists can assess their environmental fate and impact on ecosystem health. By integrating knowledge and perspectives from these different disciplines, a more comprehensive and sustainable approach to the use of this compound in agriculture can be achieved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Metoxadiazone, and how can researchers validate purity and structural integrity in new batches?

- Methodological Answer: this compound is synthesized via nitration/hydrogenation/dechlorination/cyclization reactions using o-aniline and methyl chloride as precursors. To validate purity, employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation. Quantify impurities using nuclear magnetic resonance (NMR) spectroscopy, ensuring adherence to thresholds (<0.1% by weight) per ICH guidelines .

Q. What standardized protocols exist for assessing this compound’s acute toxicity in non-target organisms (e.g., aquatic species)?

- Methodological Answer: Follow OECD Test No. 203 (Fish Acute Toxicity Test) for LC₅₀ determination. Use zebrafish (Danio rerio) in controlled aquaria (pH 7.0–7.5, 25°C) with this compound concentrations ranging 0.1–10 mg/L. Mortality rates should be recorded at 24/48/72-hour intervals, with statistical analysis via probit models .

Q. How can researchers mitigate batch-to-batch variability in this compound during long-term ecotoxicology studies?

- Methodological Answer: Implement strict quality control (QC) protocols: (1) Pre-study validation of each batch using HPLC-MS, (2) storage at –20°C in amber vials to prevent photodegradation, and (3) periodic re-analysis during experiments to monitor stability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s synergistic effects with other pesticides (e.g., permethrin)?

- Methodological Answer: Use a factorial design (e.g., 2×2 matrix) to test individual vs. combined effects. For example, expose Daphnia magna to this compound (0.05–0.5 mg/L) and permethrin (0.01–0.1 mg/L) separately and in combination. Apply response-surface methodology (RSM) to model interactions and identify LOEC/NOEC thresholds. Account for confounding variables (e.g., temperature, dissolved oxygen) via multivariate regression .